molecular formula C13H12N2O2 B2958440 N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2094315-99-6

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2958440
CAS No.: 2094315-99-6
M. Wt: 228.251
InChI Key: TUQFJCZRSMKICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide (CAS 2094315-99-6) is a chemical compound with a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol. It is characterized by a 95% purity and requires storage at -10°C . This compound features a 1,3-oxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecular architecture, which includes a 2-phenyl group on the oxazole ring and an acrylamide moiety, makes it a valuable intermediate for pharmaceutical research and development . Oxazole derivatives are recognized as key pharmacophores in drug discovery. Scientific literature indicates that structurally similar compounds have been investigated as agonists for targets like peroxisome proliferator-activated receptors (PPARs), which are relevant for metabolic diseases . Other oxazole-based molecules have been identified as potential phosphodiesterase 4 (PDE4) inhibitors, suggesting applications in inflammatory disease research . Furthermore, some 1,3-oxazole derivatives have demonstrated promising antibacterial activity, including against multidrug-resistant strains, by potentially inhibiting bacterial enzymes like enoyl-ACP reductase (ENR) . Researchers can utilize this compound as a building block for synthesizing novel chemical libraries or as a lead structure for optimizing new therapeutic agents. Its structural features make it a candidate for exploration in multiple areas, including metabolic, anti-infective, and anti-inflammatory research. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-12(16)14-8-11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQFJCZRSMKICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=COC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline can then be oxidized to the oxazole using commercial manganese dioxide under flow conditions .

Industrial Production Methods

Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles, minimizing the risk of blockages and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of the oxazole ring.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole Cores

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
  • Key Differences :
    • The oxazole ring in iCRT3 is substituted with a 4-ethylphenyl group (vs. 2-phenyl in the target compound).
    • A sulfanyl-acetamide side chain replaces the propenamide group in N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide.
  • Functional Impact: iCRT3 is a Wnt/β-catenin pathway inhibitor that binds β-catenin to block TCF-mediated transcription, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages .
XCT790 ((E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide)
  • Key Differences: XCT790 contains a cyano-substituted propenamide and a thiadiazole ring (vs. oxazole in the target compound). The trifluoromethyl and aryl groups enhance lipophilicity and metabolic stability.
  • Functional Impact :
    • XCT790 is a potent estrogen-related receptor α (ERRα) inverse agonist, highlighting the role of α,β-unsaturated amides in targeting nuclear receptors .

Acrylamide Derivatives

N-[(morpholin-4-yl)methyl]prop-2-enamide
  • Key Differences :
    • Substitution at the methyl position with morpholine (vs. 2-phenyloxazole in the target compound).
  • Functional Impact: This derivative serves as a monomer for pH-responsive polymers due to the tertiary amine in morpholine, which enables protonation-dependent solubility changes . The target compound’s aromatic oxazole may reduce solubility but enhance π-π stacking in polymeric matrices.
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
  • Key Differences :
    • Replaces oxazole with oxadiazole and thiazole heterocycles.
    • Incorporates a sulfanyl linker and substituted phenyl groups.
  • Functional Impact :
    • These compounds exhibit antimicrobial and anti-inflammatory activities, suggesting that heterocyclic diversity influences target specificity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological/Polymer Activity Reference
This compound 1,3-oxazole 2-phenyl, propenamide Hypothesized kinase inhibition N/A
iCRT3 1,3-oxazole 4-ethylphenyl, sulfanyl-acetamide Wnt/β-catenin pathway inhibition
XCT790 Propenamide Thiadiazole, trifluoromethyl groups ERRα inverse agonism
N-[(morpholin-4-yl)methyl]prop-2-enamide Propenamide Morpholine pH-responsive polymerization
3-({5-[(2-amino-thiazol-4-yl)methyl]oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide Oxadiazole, thiazole Sulfanyl linker, phenyl Antimicrobial

Biological Activity

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving α-haloketones and amides or nitriles under acidic or basic conditions.
  • Alkylation : The oxazole ring is then alkylated with appropriate alkyl halides to introduce the desired substituents.
  • Amidation : The final step involves reacting the alkylated oxazole with acryloyl chloride in the presence of a base, leading to the formation of the prop-2-enamide group.

Biological Activity

This compound exhibits various biological activities that have been studied extensively:

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. A study found that derivatives of oxazole compounds showed activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that N-[...] may share similar properties due to its structural analogies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of histone deacetylase (HDAC), which plays a crucial role in cancer progression .

Anti-inflammatory Effects

N-[...] exhibits anti-inflammatory effects by modulating pathways associated with inflammation. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory diseases.

The biological activity of N-[...] is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including HDACs, which are involved in the regulation of gene expression and cellular processes.
  • Receptor Modulation : It may also interact with various receptors, leading to altered signaling pathways that affect cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of N-[...] in different biological contexts:

  • Study on Antimicrobial Activity : A high-throughput screening identified N-[...] as a promising candidate against Mycobacterium tuberculosis, with IC50 values indicating potent activity .
  • Cancer Cell Line Studies : In a study involving various cancer cell lines, N-[...] demonstrated significant cytotoxicity, with mechanisms linked to apoptosis induction through HDAC inhibition .
  • Inflammation Models : Experimental models have shown that treatment with N-[...] results in reduced levels of inflammatory markers, supporting its role as an anti-inflammatory agent.

Comparative Analysis

To better understand the uniqueness of N-[...] compared to similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityMechanism
N-[...]Antimicrobial, Anticancer, Anti-inflammatoryEnzyme inhibition (HDAC), Receptor modulation
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acidModerate antimicrobialUnknown
Other oxazole derivativesVaries; some show anticancer activityVaries

Q & A

Q. What are the recommended synthetic routes for preparing N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide, and how can reaction efficiency be optimized?

A common approach involves coupling acryloyl chloride with a 2-phenyl-1,3-oxazole-4-methanamine precursor under anhydrous conditions. Key steps include:

  • Amide bond formation : Use a Schlenk line for moisture-sensitive reactions, with triethylamine as a base to scavenge HCl byproducts .
  • Oxazole ring synthesis : Optimize cyclocondensation of aldehydes and nitriles (e.g., via Huisgen reactions) with catalytic ZnCl₂ to improve yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol for ≥98% purity .

Q. How should researchers validate the structural identity of this compound?

Use a multi-technique approach:

  • NMR spectroscopy : Confirm acrylamide protons (δ 5.6–6.4 ppm for CH₂=CH–) and oxazole aromatic protons (δ 7.2–8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/n space group with β ≈ 109.9°) for unambiguous confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., antiproliferative effects) involving this compound?

Contradictions often arise from assay conditions or cellular models. Mitigate via:

  • Dose-response validation : Use 3D cell cultures or patient-derived xenografts to reduce monolayer assay artifacts .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
  • Metabolic stability studies : Perform LC-MS/MS to quantify degradation products in serum-containing media .

Q. What computational strategies are effective for predicting the compound’s binding mode to HDAC or kinase targets?

Combine:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4LX6 for HDACs) to identify key interactions (e.g., oxazole-phenyl π-stacking) .
  • Molecular dynamics (MD) simulations : Simulate >100 ns trajectories in explicit solvent (TIP3P water) to assess binding pocket stability .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for acrylamide modifications to guide SAR .

Q. How can researchers address discrepancies in solubility and stability during formulation for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., Cremophor EL:PBS 1:9) or cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin) .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV to track hydrolysis of the acrylamide group .

Experimental Design & Data Analysis

Q. What controls are essential for in vitro toxicity assays to ensure reproducibility?

Include:

  • Vehicle controls : DMSO (≤0.1% v/v) to exclude solvent effects .
  • Positive controls : Staurosporine (apoptosis inducer) and cisplatin (DNA crosslinker) for cytotoxicity benchmarking .
  • Metabolic inhibitors : Co-treat with CYP3A4 inhibitors (e.g., ketoconazole) to assess enzyme-mediated detoxification .

Q. How should researchers statistically analyze dose-dependent inhibitory effects?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude technical replicates with >20% deviation .

Structural & Mechanistic Insights

Q. What spectroscopic techniques are optimal for studying the compound’s interaction with biomolecules?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KA/KD) to immobilized HDAC isoforms .
  • Fluorescence quenching : Titrate with human serum albumin (HSA) and calculate Stern-Volmer constants to assess binding affinity .

Q. How can crystallographic data inform the design of analogs with improved potency?

Analyze:

  • Hydrogen-bond networks : Identify critical interactions (e.g., acrylamide carbonyl with Arg39 in HDAC1) for bioisostere replacement .
  • Solvent-accessible surfaces : Modify hydrophobic moieties (e.g., 2-phenyl substitution) to enhance target engagement .

Contradiction Resolution in Published Data

Q. How to reconcile conflicting reports on the compound’s role in oxidative stress pathways?

  • ROS quantification : Use CellROX Green (flow cytometry) and compare across cell lines (e.g., HEK293 vs. HepG2) .
  • Antioxidant co-treatment : Add N-acetylcysteine (5 mM) to determine if effects are ROS-dependent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.